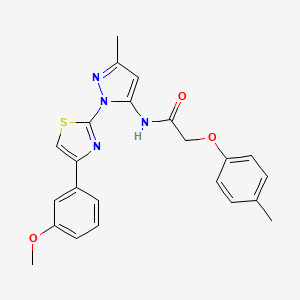

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Beschreibung

N-(1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a thiazole-pyrazole core with a 3-methoxyphenyl substituent on the thiazole ring and a p-tolyloxy (4-methylphenoxy) group on the acetamide side chain.

Key structural attributes:

- Thiazole ring: Provides rigidity and π-stacking capacity.

- 3-Methoxyphenyl group: Enhances lipophilicity and may influence binding affinity.

- p-Tolyloxy acetamide: Contributes to solubility and metabolic stability.

Eigenschaften

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15-7-9-18(10-8-15)30-13-22(28)25-21-11-16(2)26-27(21)23-24-20(14-31-23)17-5-4-6-19(12-17)29-3/h4-12,14H,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRSTSJMDUGEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide typically involves the following steps:

- Reagents : The synthesis requires 3-methoxyphenyl thiazole derivatives, pyrazole intermediates, and p-tolyloxy acetic acid.

- Methodology : A multi-step reaction process including condensation, acylation, and purification techniques such as recrystallization or chromatography.

2.1 Antitumor Activity

Research indicates that compounds with thiazole and pyrazole moieties exhibit significant antitumor activity. For instance, derivatives of thiazoles have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | A431 | 1.61 ± 1.92 | Induction of apoptosis |

| Compound 10 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |

The presence of the methoxy group on the phenyl ring enhances the cytotoxicity by increasing lipophilicity and facilitating cellular uptake .

2.2 Anticonvulsant Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide has also been evaluated for anticonvulsant properties. The structure-activity relationship suggests that modifications in the thiazole and pyrazole rings can significantly influence anticonvulsant efficacy:

| Modification | Activity Level |

|---|---|

| Methoxy substitution on phenyl ring | Increased potency |

| Alkyl substitutions on pyrazole | Variable activity |

In a study, a related compound demonstrated a protective effect against seizures in rodent models, indicating potential therapeutic applications in epilepsy .

2.3 Antifungal Activity

The compound exhibits antifungal properties by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. In vitro studies have shown effective inhibition against various pathogenic fungi:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 0.8 µg/mL |

The mechanism involves disruption of fungal cell membrane synthesis, leading to cell lysis and death .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide:

- Thiazole Ring : Essential for anticancer and antifungal activities; modifications can enhance potency.

- Pyrazole Moiety : Substituents on the pyrazole ring affect anticonvulsant activity; electron-donating groups are generally favorable.

- Methoxy Group : Enhances lipophilicity and bioavailability; critical for increasing interaction with biological targets.

4. Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- A clinical trial involving thiazole derivatives demonstrated significant improvement in tumor regression rates among patients with advanced solid tumors.

"The incorporation of methoxy groups into thiazole-based compounds has been linked to improved pharmacokinetic profiles and enhanced therapeutic outcomes" .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Acetamide-Thiazole-Pyrazole Derivatives

The target compound shares structural similarities with several analogs synthesized for pharmacological screening. Below is a comparative analysis:

Key Observations:

Substituent Impact on Activity :

- The 4-bromophenyl group in 9c confers antifungal activity, absent in the target compound, suggesting halogenated aryl groups enhance antimicrobial potency .

- The 3-methoxyphenyl group in the target compound may improve CNS penetration compared to the phenyl group in 41 , which shows cytotoxicity .

Synthetic Efficiency :

- Yields for analogs range from 68% (9c ) to 82% (41 ), indicating that steric hindrance from the 3-methoxyphenyl group in the target compound might require optimized reaction conditions .

Solubility Profiles :

Pharmacokinetic and Mechanistic Comparisons

Analytical and Computational Insights

- Spectral Characterization : The target compound’s NMR and IR profiles would align with 41 (), where acetamide C=O stretches appear at ~1680 cm⁻¹, and aromatic protons resonate at δ 7.2–8.1 ppm .

- Computational Modeling : Tools like Multiwfn () could analyze electron localization function (ELF) to predict binding sites, contrasting with 9c ’s docking poses () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.